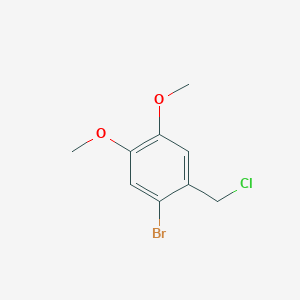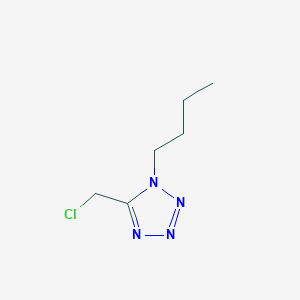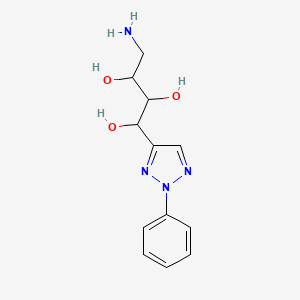![molecular formula C15H21N3OS B1276240 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667437-94-7](/img/structure/B1276240.png)
5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others, with the added advantage of low toxicity . The presence of the tert-butyl group suggests increased steric bulk, which may influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of amino-triazoles with various electrophiles. For instance, the synthesis of S-substituted derivatives of triazole-thiones is achieved by reacting 1,2,4-triazole-5-thiones with alkyl, benzyl, and phenacyl halides, or halogen-containing esters or amides, in solvents like DMF or dioxane, in the presence of bases such as KOH, K2CO3, or NaH . Similarly, the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols is carried out from ylidene derivatives of the corresponding amino-triazole . These methods could potentially be adapted for the synthesis of "5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular geometry . For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined to crystallize in the monoclinic system with specific geometric parameters . The molecular geometry, vibrational frequencies, and NMR chemical shift values can also be calculated using quantum chemical methods such as density functional theory (DFT), which can provide insights into the conformational flexibility and electronic properties of the compound .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, reduction, and complexation with metals or other molecules. For instance, the reaction of triazole oxides with aliphatic amines leads to the formation of NNO-azoxy derivatives, which can be further transformed under acidic conditions or reduced to yield different triazole compounds . The reactivity of the thiol group in triazole derivatives can also be exploited to introduce additional pharmacophore groups, such as thioether, carboxamide, carboxyl, and hydroxyethyl fragments, which can affect the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting temperature, and stability, are typically investigated using standard analytical methods. For example, the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols were studied, revealing that these compounds are crystalline, odorless, insoluble in water, and soluble in organic solvents . Theoretical calculations, such as DFT, can predict properties like nonlinear optical properties, which for some triazole derivatives, have been found to be greater than those of urea, a standard reference material .
科学的研究の応用
Synthesis and Structural Features
The compound, along with its derivatives, has been extensively studied for its synthesis and structural features. Aksyonova-Seliuk, Panasenko, and Knysh (2018) synthesized 10 new compounds, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, and investigated their physical and chemical properties. These odorless crystal substances are insoluble in water but soluble in organic solvents, with their structure confirmed by methods like 1H-NMR spectroscopy and gas chromatography-mass spectrometry. This synthesis process is crucial for the future search of biologically active substances due to the broad spectrum of biological activity and low toxicity of 1,2,4-triazole derivatives, which include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Antimicrobial and Antioxidant Activities
The compound has shown potential in antimicrobial and antioxidant applications. Ghoneim & Mohamed (2013) synthesized derivatives of 1,2,4-triazoles from tert-butyl carbazate, exhibiting antimicrobial activities. These compounds were characterized by 1HNMR, IR Spectroscopy, and elemental analysis to assess their effectiveness against various pathogens. Additionally, other derivatives like 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol and 5-tert-butoxy-4-phenyl-2H1, 2, 4-triazole-3(4H)-thione have been explored for their antimicrobial properties, highlighting the versatility of this chemical structure in combating microbial threats (Ghoneim & Mohamed, 2013).
Corrosion Inhibition
The derivatives of 1,2,4-triazoles, including 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, have been utilized in corrosion inhibition studies. Yadav, Behera, Kumar, & Sinha (2013) synthesized and investigated benzimidazole derivatives as inhibitors for mild steel corrosion in acidic solutions. Their study found that these inhibitors' efficiency increased with concentration, and they obeyed the Langmuir adsorption isotherm, suggesting a potential application in protecting metals from corrosive environments (Yadav, Behera, Kumar, & Sinha, 2013).
DNA Methylation Inhibition
In the realm of cancer research, derivatives of 1,2,4-triazoles have been studied for their role in DNA methylation inhibition. Hakobyan et al. (2017) explored the aminomethylation and cyanoethylation reactions of 5-(4-alkoxybenzyl)-4-methyl(phenyl, allyl)-4H-1,2,4-triazole-3-thiols and evaluated the effect of the synthesized compounds on cancer DNA methylation. Their research provides insights into the potential therapeutic applications of these compounds in treating cancer through epigenetic modifications (Hakobyan et al., 2017).
特性
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-18-13(16-17-14(18)20)10-19-12-8-6-11(7-9-12)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQXSXOCDIOQST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407334 |
Source


|
| Record name | 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667437-94-7 |
Source


|
| Record name | 5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)




![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)




![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

